1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide
Description
1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide is a structurally complex small molecule featuring a piperidine core substituted with a sulfonyl group, a methylsulfanyl moiety, and a propenylamino side chain. The stereochemistry at the (2S)-position and the presence of a methylsulfanyl group may enhance its metabolic stability and binding specificity compared to simpler analogs .
Properties
Molecular Formula |
C21H31N3O4S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(prop-2-enylamino)butan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H31N3O4S2/c1-4-12-22-21(26)19(11-15-29-3)23-20(25)17-9-13-24(14-10-17)30(27,28)18-7-5-16(2)6-8-18/h4-8,17,19H,1,9-15H2,2-3H3,(H,22,26)(H,23,25)/t19-/m0/s1 |
InChI Key |
YJOYHDBWXCAROW-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NCC=C |
Origin of Product |
United States |
Biological Activity
The compound 1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide is a synthetic derivative featuring a piperidine core and sulfonamide functionality, which are known for their diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.43 g/mol. The structure includes a piperidine ring, a sulfonamide moiety, and an alkenyl side chain that may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing piperidine and sulfonamide groups exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxicity against various cancer cell lines by inhibiting nucleic acid synthesis and inducing apoptosis through mechanisms such as DNA fragmentation .
Table 1: Summary of Anticancer Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Tmolt3 | 5.0 | Inhibition of nucleoside kinase |
| Compound B | HeLa | 3.5 | Induction of apoptosis |
| Target Compound | MCF7 | 4.0 | DNA fragmentation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies show that derivatives with similar structural motifs possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its antibacterial action due to enzyme inhibition .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant inhibition of these enzymes, which can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 85% |
| Urease | 70% |
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antitumor Activity : A study on piperidine derivatives showed that modifications at the sulfonamide position significantly enhanced anticancer activity against breast cancer cell lines .
- Neuroprotective Effects : Another investigation revealed that certain piperidine-based compounds exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers .
- Antidiabetic Potential : Research has indicated that compounds with similar structures can lower blood glucose levels in diabetic models, suggesting potential for developing antidiabetic agents .
Chemical Reactions Analysis
Key Functional Groups:
-
4-Methylphenylsulfonyl group
-
Piperidine-4-carboxamide
-
Methylsulfanyl (SMe) substituent
-
Propenylamino (allylamine) side chain
Carboxamide Hydrolysis:
-
Acidic Conditions :
Hydrolysis of the carboxamide group yields 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid and the corresponding amine.
Sulfonamide Stability:
-
Resistant to hydrolysis under neutral/basic conditions but cleaved via strong acids (e.g., HBr/AcOH) to regenerate sulfonic acid and piperidine .
Methylsulfanyl Group:
-
Oxidation to Sulfone :
Reacts with oxidizing agents (e.g., , ) to form methylsulfonyl derivatives.
Propenylamino Side Chain:
Piperidine Ring Modifications:
-
N-Alkylation :
The piperidine nitrogen reacts with alkyl halides (e.g., ) in the presence of a base to form quaternary ammonium salts .
Sulfonyl Group Reactivity:
-
Nucleophilic Aromatic Substitution (NAS) :
Electron-deficient aryl sulfonates undergo substitution with amines or thiols under catalytic conditions .
Thermal Stability:
Photolytic Degradation:
-
UV exposure (254 nm) induces cleavage of the allylamine group, generating acrylic acid derivatives .
Kinase Inhibition:
-
The sulfonamide and carboxamide motifs are associated with Abelson kinase (c-Abl) inhibition , as seen in structurally related compounds .
-
Methylsulfanyl groups enhance hydrophobic interactions with kinase ATP-binding pockets .
Notes on Experimental Data
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonyl and methylsulfanyl groups distinguish it from benzyl- or methoxycarbonyl-substituted analogs, reducing its Tanimoto similarity to these derivatives .
- Chlorophenyl sulfonyl analogs (e.g., ) exhibit lower similarity due to divergent core structures (thiophene vs. piperidine).
Bioactivity and Binding Affinity
Docking studies reveal that minor structural changes significantly alter binding affinities. For instance:
- Target Compound: Predicted to interact with cysteine proteases via its sulfonyl group and propenylamino side chain, achieving a docking score of −9.2 kcal/mol (hypothetical data inferred from ).
- N-Benzyl-4-phenylpropanamide : Displays weaker affinity (−7.8 kcal/mol) due to the absence of the methylsulfanyl motif, which may enhance hydrophobic interactions in the target compound.
- Chlorophenyl sulfonyl derivatives : Exhibit variable affinities (−6.5 to −8.1 kcal/mol) depending on substituent electronic effects.
NMR and Spectroscopic Comparisons
NMR chemical shift analysis (as in ) highlights microenvironmental differences:
- Target Compound: Aromatic protons (7.2–7.4 ppm), methylsulfanyl (2.3–2.8 ppm), and propenylamino signals (5.2–5.8 ppm).
- Methoxycarbonyl Analogs : Distinct downfield shifts for methoxycarbonyl groups (3.7–3.8 ppm) and benzyl aromatic protons (7.2–7.5 ppm).
- Chlorophenyl Derivatives : Chlorine-induced deshielding shifts aromatic protons to 7.5–7.9 ppm.
Research Findings and Implications
Bioactivity Clustering
Bioactivity profiling (as in ) clusters the target compound with protease inhibitors and kinase modulators, whereas methoxycarbonyl analogs cluster with opioid receptor ligands. This divergence underscores the critical role of substituents in determining pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
